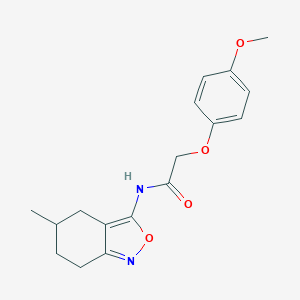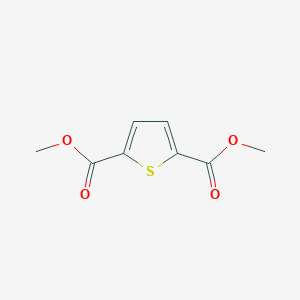![molecular formula C21H24N2O2 B362689 3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one CAS No. 307528-91-2](/img/structure/B362689.png)
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core, followed by functionalization to introduce the morpholinyl and methyl groups . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities .
化学反应分析
Types of Reactions
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
科学研究应用
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
相似化合物的比较
Similar Compounds
- **2-(2,6-Dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- **2-(2,6-Dimethyl-4-morpholinyl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one stands out due to its specific structural features, such as the presence of the morpholinyl group and the methyl substitution on the quinoline ring. These structural elements contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
CAS 编号 |
307528-91-2 |
|---|---|
分子式 |
C21H24N2O2 |
分子量 |
336.4g/mol |
IUPAC 名称 |
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C21H24N2O2/c1-13-10-23(11-14(2)25-13)12-19-15(3)22-20-17-7-5-4-6-16(17)8-9-18(20)21(19)24/h4-9,13-14H,10-12H2,1-3H3,(H,22,24) |
InChI 键 |
GIOVYRFIFRUGOD-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
规范 SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)


![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)
![4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362658.png)
![5H,11H-isoindolo[2,1-a]quinazolin-5-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
